4-(Bromomethyl)-2,5-difluorobenzonitrile
Overview
Description
4-(Bromomethyl)-2,5-difluorobenzonitrile is an organic compound with the molecular formula C8H4BrF2N It is a derivative of benzonitrile, where the benzene ring is substituted with bromomethyl and difluoro groups
Mechanism of Action
Mode of Action
The bromomethyl group could undergo nucleophilic substitution reactions, where a nucleophile attacks the carbon bonded to the bromine, leading to the replacement of the bromine atom . The nitrile group could also participate in various chemical reactions, such as hydrolysis, reduction, or addition reactions .
Biochemical Pathways
Without specific studies, it’s hard to determine the exact biochemical pathways that “4-(Bromomethyl)-2,5-difluorobenzonitrile” might affect. Compounds with similar structures have been used in suzuki–miyaura coupling reactions, a type of carbon-carbon bond-forming reaction .
Action Environment
The action, efficacy, and stability of “this compound” could be influenced by various environmental factors, such as pH, temperature, and the presence of other substances. For example, the reactivity of the bromomethyl group could be affected by the pH of the environment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)-2,5-difluorobenzonitrile typically involves the bromination of 2,5-difluorobenzonitrile. One common method is the radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)-2,5-difluorobenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The bromomethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to form the corresponding amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, and sodium methoxide are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
4-(Bromomethyl)-2,5-difluorobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
4-(Bromomethyl)benzonitrile: Similar structure but lacks the difluoro groups, resulting in different reactivity and applications.
2,5-Difluorobenzonitrile: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.
4-(Chloromethyl)-2,5-difluorobenzonitrile: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity.
Uniqueness
4-(Bromomethyl)-2,5-difluorobenzonitrile is unique due to the presence of both bromomethyl and difluoro groups, which confer distinct reactivity and properties. The bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions, while the difluoro groups enhance the compound’s stability and electronic properties .
Properties
IUPAC Name |
4-(bromomethyl)-2,5-difluorobenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4BrF2N/c9-3-5-1-8(11)6(4-12)2-7(5)10/h1-2H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYBADXNEYMARJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)C#N)F)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4BrF2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.02 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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